molecular formula C11H13IN4O4 B1582133 5-Iodotubercidin CAS No. 24386-93-4

5-Iodotubercidin

货号: B1582133
CAS 编号: 24386-93-4
分子量: 392.15 g/mol
InChI 键: WHSIXKUPQCKWBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodotubercidin: is a purine derivative known for its role as a potent inhibitor of adenosine kinase. It has garnered significant attention in scientific research due to its potential applications in various fields, including cancer therapy and neuroscience. The compound is characterized by its unique structure, which includes an iodine atom at the 5-position of the tubercidin molecule.

准备方法

Synthetic Routes and Reaction Conditions: 5-Iodotubercidin can be synthesized through the electrophilic iodination of tubercidin. This process involves the use of iodine-131 and the chloramine-T method, resulting in a radiochemical yield of approximately 61% and a radiochemical purity of over 99% . The reaction conditions typically include the use of a solvent such as methanol and a reaction temperature of around 25°C.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions and using more efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions: 5-Iodotubercidin undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used to replace the iodine atom.

    Oxidation and Reduction Reactions: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the iodine atom.

科学研究应用

Key Mechanisms:

  • Adenosine Kinase Inhibition: 5-ITu disrupts adenosine metabolism, leading to altered cellular energy states and signaling pathways.
  • p53 Activation: It has been identified as a potent activator of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in response to DNA damage .

2.1. Anti-Cancer Activity

This compound has shown promise in various cancer models due to its ability to induce DNA damage and apoptosis in cancer cells.

  • Insulinoma Cells: Research indicates that 5-ITu induces apoptosis in insulinoma cells by activating ATM/p53 signaling pathways. In vivo studies demonstrated that it effectively inhibited tumor growth in xenograft models .
  • Carcinoma Models: In studies involving carcinoma xenografts, 5-ITu reduced tumor size through both p53-dependent and independent mechanisms, highlighting its potential as a chemotherapeutic agent .

2.2. Genotoxic Properties

This compound is classified as a genotoxic drug due to its ability to cause DNA breaks and activate stress response pathways. This property makes it a candidate for further exploration in cancer therapeutics where DNA damage is a desired effect .

Stem Cell Research

This compound has been studied for its effects on mouse embryonic stem cells, particularly regarding self-renewal and differentiation capabilities.

  • Differentiation Inhibition: Treatment with 5-ITu prevented the formation of teratomas from embryonic stem cells, indicating that it can inhibit pluripotency and promote differentiation under specific conditions .

Comparative Efficacy Studies

In comparative studies, this compound's efficacy was assessed against established treatments for malignant insulinoma:

Treatment TypeIC50 Concentration (μM)Notes
This compound5Induces significant apoptosis
Streptozotocin + Doxorubicin100 + 0.25Standard combination therapy
Capecitabine + Temozolomide200 + 300Commonly used combination therapy

These findings suggest that 5-ITu may offer a more effective monotherapy option compared to traditional combination therapies .

相似化合物的比较

    Tubercidin: The parent compound of 5-Iodotubercidin, lacking the iodine atom at the 5-position.

    Sangivamycin: Another purine derivative with similar kinase inhibitory properties.

    Toyocamycin: A compound structurally related to tubercidin, also known for its kinase inhibition.

Uniqueness: this compound’s uniqueness lies in its iodine substitution, which enhances its binding affinity to certain kinases and its ability to induce DNA damage. This makes it particularly effective as a research tool and a potential therapeutic agent .

生物活性

5-Iodotubercidin (5-ITu) is a halogenated pyrrolopyrimidine compound recognized for its potent biological activity, particularly as an adenosine kinase inhibitor. This article explores its mechanisms of action, effects on various cell types, and potential therapeutic applications, supported by data tables and case studies.

This compound primarily functions as an adenosine kinase inhibitor , exhibiting an IC50 value of 26 nM. It also inhibits nucleoside transporters with IC50 values below 25 nM for [^3H]adenosine uptake. Additionally, it has been shown to stimulate glycogen synthesis in hepatocytes by activating glycogen synthase and to inhibit several kinases, including:

Kinase IC50 (μM)
CK10.4
Insulin receptor tyrosine kinase3.5
Phosphorylase kinase5-10
PKA5-10
CK210.9
PKC27.7

These interactions highlight its multifaceted role in cellular signaling pathways and metabolic processes .

Inhibition of Insulinoma Cell Growth

Recent studies have demonstrated that 5-ITu effectively inhibits the growth of insulinoma cells by inducing apoptosis through the activation of the ATM/p53 signaling pathways. In vitro experiments utilized CCK-8 assays, colony-forming assays, and TUNEL assays to assess cell proliferation and apoptosis. Key findings include:

  • DNA Damage Induction : The comet assay revealed significant DNA damage in treated cells.
  • Western Blot Analysis : Increased expression of apoptosis-regulating proteins was noted.
  • In Vivo Studies : Subcutaneous inoculation of insulinoma cells in nude mice showed reduced tumor growth and blood glucose levels following treatment with 5-ITu.

The study concluded that 5-ITu could represent a novel strategy for treating insulinomas due to its ability to induce apoptosis and inhibit cell proliferation .

Sensitization to Necroptosis

In addition to its role as an adenosine kinase inhibitor, 5-ITu has been found to sensitize cells to RIPK1-dependent necroptosis by suppressing IKK signaling. This mechanism suggests potential applications in cancer therapies where necroptosis can be exploited to induce cell death in resistant tumors .

Effects on Mouse Embryonic Stem Cells

Research involving mouse embryonic stem cells (ESCs) indicated that treatment with 5-ITu inhibited self-renewal and differentiation capabilities. Specifically, ESCs treated with 1 μM of 5-ITu failed to form teratomas when implanted into immunodeficient mice, suggesting that 5-ITu may modulate pluripotency factors such as Klf4 without affecting essential cellular functions . The following table summarizes the gene expression changes observed:

Gene Expression Change
Klf4Upregulated (1.7-fold)
Oct4No significant change
Sox2No significant change
NanogMarginally affected

This indicates a selective effect on gene expression related to pluripotency and differentiation .

Case Studies and Comparative Efficacy

Comparative studies have positioned 5-ITu against established treatments for malignant insulinoma, such as streptozotocin and doxorubicin combination therapies. The IC50 values determined during these studies suggest that 5-ITu can be used effectively at lower concentrations (e.g., 5 μM) compared to higher concentrations required for traditional chemotherapeutics .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to assess 5-Iodotubercidin’s genotoxicity and DNA damage induction?

To evaluate genotoxicity, researchers should:

  • Comet assays to detect single/double-strand DNA breaks.
  • Immunofluorescence staining for γH2AX foci (a marker of DNA double-strand breaks) and TopBP1 (a DNA damage sensor) .
  • Western blotting for ATM/Chk2 phosphorylation to confirm DNA damage response activation .
  • LC-MS/MS analysis to detect incorporation of this compound metabolites into DNA, as described in studies using C18 column chromatography and mass transitions for deoxynucleotide derivatives .

Q. How is adenosine kinase inhibition by this compound experimentally validated?

Key methods include:

  • Biochemical kinase assays measuring IC50 values (e.g., 26 nM for adenosine kinase) using purified enzymes and radiolabeled ATP .
  • HPLC-MS metabolite profiling to quantify intracellular adenosine/AMP levels, as this compound blocks adenosine phosphorylation, leading to adenosine accumulation and AMP depletion .
  • Functional assays in cell models (e.g., neuroblastoma or colon cancer cells) to correlate adenosine kinase inhibition with downstream effects like INSM1 repression or AMPK activation .

Q. What standardized assays are used to study this compound’s impact on AMPK signaling?

  • Immunoblotting for AMPK phosphorylation (Thr172) and downstream targets (e.g., ACC, mTOR).
  • ATP/AMP ratio quantification via HPLC or enzymatic assays, as this compound disrupts energy metabolism by inhibiting adenosine kinase, altering nucleotide pools .
  • Metabolic flux analysis in cancer cells to assess glycolysis/OXPHOS changes linked to AMPK activation .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxic effects in different cancer models be resolved?

Discrepancies often arise from:

  • p53 status : this compound induces p53-dependent apoptosis in wild-type p53 models (e.g., HCT116) but triggers p53-independent death in p53-null cells. Validate p53 expression/activity via Western blotting and siRNA knockdowns .
  • Cell-specific metabolic adaptations : Certain cancers upregulate salvage pathways (e.g., nucleoside transporters) to bypass adenosine kinase inhibition. Use HPLC-based metabolomics to compare nucleotide pools across models .
  • Off-target kinase inhibition : this compound also inhibits ERK2, CK1, and PKC. Employ kinase profiling panels to isolate adenosine kinase-specific effects .

Q. What strategies optimize this compound combination therapies with conventional chemotherapeutics?

  • Synergy screening : Use Chou-Talalay assays to test combinations with doxorubicin or other DNA-damaging agents. For example, this compound + doxorubicin showed additive effects in canine cancer models .
  • Pharmacodynamic biomarkers : Monitor p53 activation (e.g., p21, PUMA) and AMPK activity in xenografts to identify therapeutic windows .
  • In vivo dosing : In mouse models, 2.5 mg/kg this compound caused tumor regression, while lower doses (0.625 mg/kg) required p53-dependent efficacy .

Q. How does this compound influence folate transport via adenosine kinase inhibition?

  • Antiport mechanism studies : In cells treated with AICAR (an AMPK activator), this compound blocks ZMP (AICAR metabolite) synthesis, reducing folate transporter (RFC) activity. Validate via HPLC analysis of ZMP/ZTP levels and radiolabeled folate uptake assays .
  • Competitive inhibition assays : Co-treat with nucleoside analogs to distinguish adenosine kinase inhibition from nucleoside transporter effects .

Q. What advanced techniques elucidate this compound’s role in cytokinesis and actomyosin regulation?

  • Live-cell imaging of phragmoplast dynamics in plant cells (e.g., BY-2 tobacco cells) treated with this compound and ML-7 (myosin inhibitor) to compare cytokinesis defects .
  • Actin filament staining (e.g., phalloidin) to visualize cytoskeletal changes during cell plate expansion .

Q. Methodological Considerations

  • Dosage calibration : Use dose-response curves (0.25–10 μM) to balance efficacy (p53 activation) and toxicity (DNA damage) .
  • Cell line selection : Prioritize models with defined p53 status (e.g., HCT116 p53+/+ vs. p53−/−) and adenosine kinase expression .
  • Metabolite stability : Store samples at −80°C and use centrifugal filters (>3 kDa cutoff) to prevent nucleotide degradation .

属性

IUPAC Name

2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIXKUPQCKWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24386-93-4
Record name 5-Iodotubercidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodotubercidin
Reactant of Route 2
5-Iodotubercidin
Reactant of Route 3
5-Iodotubercidin
Reactant of Route 4
Reactant of Route 4
5-Iodotubercidin
Reactant of Route 5
5-Iodotubercidin
Reactant of Route 6
5-Iodotubercidin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。